Mechanism of Action: Allosteric N-Terminal Binding vs. Active-Site Inhibition
Unlike active-site-directed TG2 inhibitors, GK921 binds to an allosteric site in the N-terminus of TG2 (amino acids 81-116). This binding blocks p53 from binding to TG2 and also induces a conformational change that accelerates enzyme inactivation via self-polymerization [1][2]. In contrast, active-site inhibitors like GK13 (a quinoxaline derivative) directly target the catalytic core but do not disrupt the p53-TG2 complex [3].
| Evidence Dimension | Binding site and mechanism of inhibition |
|---|---|
| Target Compound Data | Binds N-terminus (81-116 a.a.), blocks p53-TG2 binding, induces self-polymerization |
| Comparator Or Baseline | GK13 (active-site inhibitor) - Binds catalytic core, does not disrupt p53 binding |
| Quantified Difference | GK921's inhibition is allosteric and disrupts p53 binding; GK13 does not. |
| Conditions | Mass spectrometry analysis, in vitro enzyme assays |
Why This Matters
The unique allosteric mechanism of GK921 enables a dual functional outcome (enzyme inhibition and p53 stabilization) that cannot be replicated by active-site inhibitors, making it the preferred tool for studying p53-dependent pathways in cancer.
- [1] Kim, N., et al. (2018). Allosteric inhibition site of transglutaminase 2 is unveiled in the N terminus. Amino Acids, 50(11), 1583-1594. View Source
- [2] Kim, S. Y., & Keillor, J. W. (2018). New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds. Medical Sciences, 6(4), 87. View Source
- [3] Ku, B. M., et al. (2014). Transglutaminase 2 inhibitor abrogates renal cell carcinoma in xenograft models. Journal of Cancer Research and Clinical Oncology, 140(5), 757-767. PMID: 24610445. View Source
